8-Dodecyn-1-ol

Surface Modification Self-Assembled Monolayers Silicon Functionalization

8-Dodecyn-1-ol is an internal acetylenic alcohol with a C12 carbon chain featuring a triple bond between the eighth and ninth carbon atoms and a terminal hydroxyl group. It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 41589-71-3
Cat. No. B13422076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dodecyn-1-ol
CAS41589-71-3
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCC#CCCCCCCCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-3,6-12H2,1H3
InChIKeyWRCSSJVAMYNHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Dodecyn-1-ol (CAS 41589-71-3) Technical Overview for Scientific Procurement


8-Dodecyn-1-ol is an internal acetylenic alcohol with a C12 carbon chain featuring a triple bond between the eighth and ninth carbon atoms and a terminal hydroxyl group . It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its primary applications include functioning as a precursor in the stereoselective synthesis of insect pheromones, notably (Z)-8-dodecen-1-ol and its acetate for the Oriental fruit moth (Grapholita molesta) [1], and participating as a functional monomer in bioorthogonal click chemistry reactions due to its internal alkyne moiety [2].

Why 8-Dodecyn-1-ol Cannot Be Substituted by Common Analogs in Critical Applications


The specific position of the internal triple bond in 8-Dodecyn-1-ol dictates its unique reactivity and application profile, making simple substitution by other acetylenic or long-chain alcohols impossible in key applications. For surface modification, the higher nucleophilicity and room-temperature self-assembly of alkynes, as a class, offers a significant advantage over alkenes, enabling the formation of densely packed hydrophobic monolayers on H-Si(111) surfaces without external activation, a feat not achieved by alkenes under identical conditions [1]. In pheromone synthesis, the 8-yne position is crucial for establishing the correct stereochemistry (Z/E) of the biologically active 8-dodecen-1-ol, which is species-specific. Using an isomer like 9-dodecyn-1-ol or a fully saturated analog like 1-dodecanol would fail to produce the correct stereoisomer or entirely lack the necessary double bond, rendering the synthetic product ineffective [2]. Furthermore, the internal alkyne provides a unique balance of stability and click reactivity compared to a terminal alkyne, which can be too reactive and prone to side reactions, or a saturated chain, which is inert [3].

Quantitative Differentiation of 8-Dodecyn-1-ol vs. Primary Analogs: A Procurement Evidence Guide


Superior Room-Temperature Monolayer Formation on Silicon: 1-Alkynes vs. 1-Alkenes

8-Dodecyn-1-ol, as a member of the 1-alkyne class, demonstrates a critical performance advantage over 1-alkenes for the formation of self-assembled monolayers (SAMs) on hydrogen-terminated silicon (H-Si(111)). Research comparing the two classes shows that 1-alkynes react spontaneously to form densely packed, high-quality hydrophobic monolayers at room temperature in the dark, whereas 1-alkenes show negligible reactivity under the same mild conditions [1].

Surface Modification Self-Assembled Monolayers Silicon Functionalization

Crucial Stereochemical Precursor: 8-Dodecyn-1-ol vs. Saturated 1-Dodecanol

8-Dodecyn-1-ol is the essential synthon for the stereoselective synthesis of (Z)-8-dodecen-1-ol, the active sex pheromone component of the Oriental fruit moth. A published synthetic route demonstrates that 8-dodecyn-1-ol can be selectively reduced with 9-borabicyclo[3.3.1]nonane (9-BBN) to yield exclusively the Z-isomer of 8-dodecen-1-ol. In contrast, using a fully saturated analog like 1-dodecanol is not feasible as it cannot introduce the essential Z-configured alkene required for bioactivity [1].

Pheromone Synthesis Stereoselective Reduction Insect Pest Management

Distinct Reactivity and Stability Profile: Internal Alkyne vs. Terminal Alkyne

The internal alkyne of 8-dodecyn-1-ol offers a different reactivity profile compared to terminal alkynes like 1-dodecyne. While terminal alkynes undergo rapid copper-catalyzed azide-alkyne cycloaddition (CuAAC), their high reactivity can also lead to undesirable side reactions like Glaser coupling or oxidation. The internal alkyne in 8-dodecyn-1-ol is less prone to such side reactions, providing a more controlled and potentially higher-yielding click reaction in complex environments [1]. This is a well-established principle in click chemistry where the steric and electronic environment around the alkyne influences its reactivity [2].

Click Chemistry Bioorthogonal Chemistry Polymer Chemistry

Differentiated Physicochemical Properties: 8-Dodecyn-1-ol vs. Positional Isomers

The position of the internal triple bond on the dodecyl chain alters the molecule's lipophilicity, which is a critical parameter for membrane interaction and bioavailability. 8-Dodecyn-1-ol has a calculated LogP (octanol-water partition coefficient) of 3.12 [1]. While direct experimental comparisons with 9-dodecyn-1-ol and 10-dodecyn-1-ol are not available in the provided sources, the general principle in medicinal chemistry is that moving a functional group along an alkyl chain modulates LogP, thereby affecting passive membrane permeability and distribution [2].

Physicochemical Properties Solubility Membrane Partitioning

Optimal Application Scenarios for Procuring 8-Dodecyn-1-ol Based on Verified Evidence


Stereoselective Synthesis of (Z)-8-Dodecen-1-ol for Oriental Fruit Moth Pheromone

Procure 8-dodecyn-1-ol as the essential starting material for the synthesis of the sex pheromone of the Oriental fruit moth (Grapholita molesta). Reduction of 8-dodecyn-1-ol with 9-BBN provides exclusive stereocontrol to yield the Z-isomer of 8-dodecen-1-ol, which is required for the pheromone's biological activity [1]. This is the validated, species-specific route for producing high-purity attractants used in integrated pest management.

Fabrication of Densely Packed Monolayers on Silicon Surfaces for Biosensors

Employ 8-dodecyn-1-ol for the room-temperature, catalyst-free functionalization of hydrogen-terminated silicon (H-Si(111)) surfaces. As a 1-alkyne, it spontaneously forms high-quality, densely packed hydrophobic self-assembled monolayers (SAMs) without external activation, a property that simplifies the fabrication of silicon-based biosensors and microelectronic devices [1].

Controlled Click Chemistry Functionalization of Biomolecules and Polymers

Utilize 8-dodecyn-1-ol as a functional monomer in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its internal alkyne offers a balance of reactivity and stability, reducing the risk of side reactions like Glaser coupling that are common with terminal alkynes. This makes it suitable for precise bioconjugation and polymer functionalization where clean, high-yielding reactions are required [REFS-1, REFS-2].

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